Bamipine

Übersicht

Beschreibung

Bamipin, unter dem Handelsnamen Soventol bekannt, ist eine pharmazeutische Verbindung, die als H1-Antihistaminikum mit anticholinergen Eigenschaften wirkt . Es wird hauptsächlich als antipruritische Salbe zur Linderung von Juckreiz im Zusammenhang mit Insektenstichen und anderen leichten bis mittelschweren Hautreizungen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

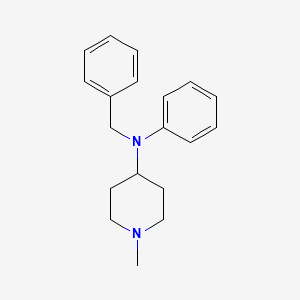

Bamipin wird durch eine Reihe chemischer Reaktionen mit Piperidinderivaten synthetisiert. Der wichtigste Syntheseweg beinhaltet die Reaktion von N-Benzyl-1-methylpiperidin-4-amin mit Benzylchlorid unter kontrollierten Bedingungen, um das Endprodukt zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Bamipin erfolgt typischerweise in großtechnischer Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Das Verfahren ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bamipine is synthesized through a series of chemical reactions involving piperidine derivatives. The key synthetic route involves the reaction of N-benzyl-1-methylpiperidin-4-amine with benzyl chloride under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bamipin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Bamipin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können Bamipin in seine reduzierten Formen umwandeln, die unterschiedliche pharmakologische Eigenschaften haben können.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden bei Substitutionsreaktionen eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion Amin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Bamipin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in Studien zur Antihistaminaktivität und Struktur-Wirkungs-Beziehungen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Histaminrezeptoren und verwandte biologische Signalwege.

Medizin: Anwendung bei der Entwicklung topischer Behandlungen für allergische Reaktionen und Pruritus.

Industrie: Wird in der Formulierung von antipruritischen Salben und Cremes eingesetzt.

Wirkmechanismus

Bamipin entfaltet seine Wirkung durch Blockierung von H1-Histaminrezeptoren, wodurch die Wirkung von Histamin, einer an allergischen Reaktionen beteiligten Verbindung, verhindert wird. Diese Blockade reduziert Symptome wie Juckreiz und Entzündungen. Darüber hinaus besitzt Bamipin anticholinerge Eigenschaften, die zu seinen allgemeinen therapeutischen Wirkungen beitragen .

Wirkmechanismus

Bamipine exerts its effects by blocking H1 histamine receptors, thereby preventing the action of histamine, a compound involved in allergic reactions. This blockade reduces symptoms such as itching and inflammation. Additionally, this compound has anticholinergic properties, which contribute to its overall therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Diphenhydramin: Ein weiteres H1-Antihistaminikum mit ähnlichen antipruritischen Eigenschaften.

Chlorpheniramin: Bekannt für seine antihistaminerge Wirkung und bei der Behandlung von Allergien eingesetzt.

Hydroxyzine: Wird wegen seiner sedativen und antihistaminergen Eigenschaften eingesetzt.

Einzigartigkeit von Bamipin

Bamipin ist einzigartig aufgrund seiner spezifischen Kombination aus H1-Antihistaminikum und anticholinergen Eigenschaften, die es besonders effektiv als topisches Antipruritikum macht. Im Gegensatz zu einigen anderen Antihistaminika wird Bamipin hauptsächlich in topischen Formulierungen verwendet, wodurch das Risiko systemischer Nebenwirkungen verringert wird .

Eigenschaften

CAS-Nummer |

4945-47-5 |

|---|---|

Molekularformel |

C19H24N2 |

Molekulargewicht |

280.4 g/mol |

IUPAC-Name |

1-(1,2-diphenylethyl)-4-methylpiperazine |

InChI |

InChI=1S/C19H24N2/c1-20-12-14-21(15-13-20)19(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3 |

InChI-Schlüssel |

NXTSFMFOSFAEGA-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

CN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |

Aussehen |

Solid powder |

melting_point |

115.0 °C |

Key on ui other cas no. |

4945-47-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

1229-69-2 (mono-hydrochloride) 61670-09-5 (lactate) 61732-85-2 (di-hydrochloride) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

amipine bamipine citrate bamipine dihydrochloride bamipine dihydrochloride, hydrate bamipine ethanol hydrate bamipine lactate bamipine monohydrochloride bampine hydrochloride Soventol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.